

Technical Guide: 6-Chloro-4-(ethylamino)nicotinaldehyde

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Compound of Interest

Compound Name:	6-Chloro-4-(ethylamino)nicotinaldehyde
CAS No.:	959163-01-0
Cat. No.:	B1442524

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Executive Summary

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) is a highly functionalized pyridine scaffold used primarily as a building block in the synthesis of polycyclic heterocycles, specifically 1,6-naphthyridines. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: an electrophilic aldehyde at C3, a nucleophilic secondary amine at C4, and a displaceable chlorine atom at C6.

This compound is the pivotal intermediate for Ripretinib (DCC-2618), a switch-control kinase inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST).

Chemical Identity & Properties

Property	Specification
IUPAC Name	6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
CAS Number	959163-01-0
Molecular Formula	
Molecular Weight	184.62 g/mol
Appearance	Yellow to pale-orange crystalline solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point	77–81 °C (Predicted/Analogous)

Synthetic Pathways & Protocols

The synthesis of this aldehyde is non-trivial due to the competing reactivity of the aldehyde group with the amine (Schiff base formation). The industry-standard approach avoids direct amination of the aldehyde precursor, instead utilizing an ester intermediate to secure the C4-amine position before revealing the aldehyde.

Primary Route: The Ester-Reduction-Oxidation Sequence

This route ensures high regioselectivity for the C4-position and prevents self-polymerization.

Step 1: Regioselective

(Nucleophilic Aromatic Substitution)

- Precursor: Ethyl 4,6-dichloronicotinate (CAS 40296-46-6).
- Reagent: Ethylamine (70% in water or 2.0 M in THF).
- Conditions: Acetonitrile (MeCN) or THF, to RT.

- Mechanism: The C4 position is activated by both the ring nitrogen (gamma-position) and the ortho-ester group. The C4-chloride is displaced preferentially over the C6-chloride.

Step 2: Reduction to Alcohol

- Reagent: Lithium Aluminum Hydride () or DIBAL-H.
- Conditions: Anhydrous THF, to .
- Product: (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.

Step 3: Selective Oxidation to Aldehyde

- Reagent: Manganese Dioxide () or Dess-Martin Periodinane.
- Conditions: DCM or Chloroform, Reflux (for) or RT.
- Target: **6-Chloro-4-(ethylamino)nicotinaldehyde**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Detailed Experimental Protocol (Step 1:

)
Note: This protocol is adapted from standard procedures for 4-amino-6-chloronicotines.

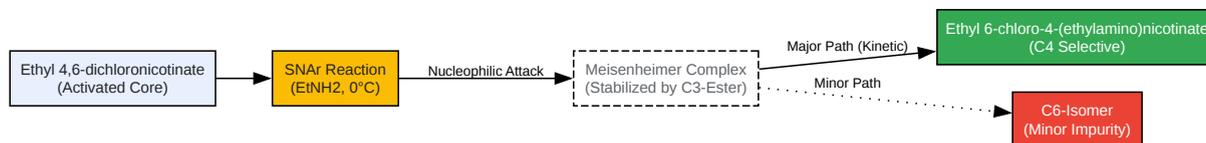
- Preparation: Charge a reaction vessel with Ethyl 4,6-dichloronicotinate (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to .

- Addition: Add Triethylamine (1.2 eq) as an acid scavenger. Slowly add Ethylamine (1.1 eq) dropwise over 30 minutes, maintaining internal temperature .
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the dichloro starting material.
- Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">) and brine ().
- Purification: Dry organic layer over , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Mechanism & Regioselectivity

The critical challenge in synthesizing this core is ensuring the ethylamine attacks C4 rather than C6.

- Electronic Activation: The C3-carbonyl group (ester or aldehyde) withdraws electron density, activating the ortho (C2 and C4) and para (C6) positions.
- Steric & Chelation Effects: The C4 position is sterically adjacent to the ester. While sterics usually hinder attack, the "ortho-effect" often directs nucleophiles to the position adjacent to the electron-withdrawing group, stabilized by hydrogen bonding between the incoming amine proton and the carbonyl oxygen in the transition state.
- Outcome: The reaction yields >90% of the 4-ethylamino isomer under controlled temperatures.



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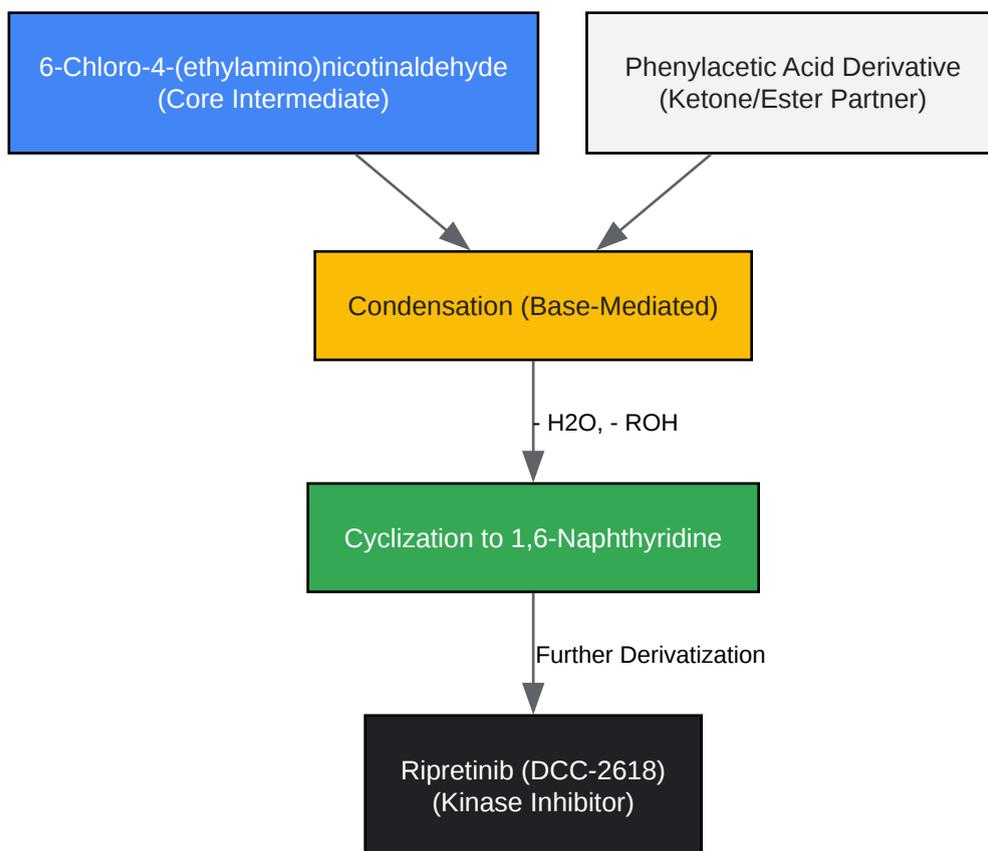
Figure 1: Regioselectivity pathway for the formation of the 4-amino precursor.

Applications in Drug Discovery

Synthesis of Ripretinib (DCC-2618)

The primary utility of **6-Chloro-4-(ethylamino)nicotinaldehyde** is in the construction of the 1,6-naphthyridine ring system found in Ripretinib.

- Friedländer-Type Condensation: The aldehyde reacts with a ketone (specifically an -aryl ester or similar enolizable ketone) in the presence of a base (e.g., or KF/Alumina).
- Cyclization: The C4-amino group condenses with the ketone carbonyl, while the C3-aldehyde condenses with the -carbon, closing the second ring to form the naphthyridine core.
- Late-Stage Functionalization: The C6-chlorine atom is retained in the scaffold, allowing for further cross-coupling or substitution if required, although in Ripretinib, the naphthyridine core is the final heterocycle.



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Figure 2: The role of the aldehyde in constructing the Ripretinib scaffold.[4]

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
- Storage: Store under inert atmosphere (N₂ or Ar) at -20°C to -10°C.
 - . Aldehydes are prone to oxidation to the carboxylic acid upon prolonged exposure to air.
- Reactivity: Avoid contact with strong oxidizers and primary amines (unless intended for reaction) to prevent polymerization.

References

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- ChemicalBook. (2024).[6] Synthesis of Ripretinib and Intermediates. [Link](#)
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Sources

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